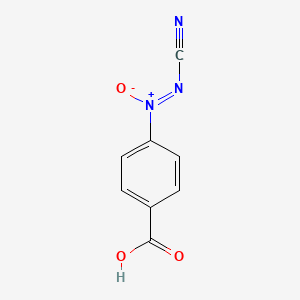

Calvatic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-carboxyphenyl)-cyanoimino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRFVNKBORCKQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54723-08-9 | |

| Record name | Calvatic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Calvatic Acid: A Proposed Pathway and Framework for Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calvatic acid, a potent metabolite from puffball mushrooms of the genus Calvatia, has garnered significant interest for its diverse biological activities, including antibacterial, antifungal, and antitumor properties.[1] Despite its therapeutic potential, the biosynthetic pathway of this compound remains largely unelucidated. This technical guide presents a scientifically grounded, proposed biosynthetic pathway for this compound. Drawing parallels from the well-characterized biosynthesis of structurally related aromatic amino acids and metabolites, this document provides a comprehensive framework for researchers. It details the hypothesized enzymatic steps, key intermediates, and the underlying biochemical logic. Furthermore, this guide offers detailed, field-proven experimental protocols to systematically investigate and validate the proposed pathway, empowering researchers to unravel the molecular machinery behind this compound production and pave the way for its biotechnological applications.

Introduction: The Therapeutic Potential of this compound

This compound, an azoxyformonitrile compound, is a secondary metabolite produced by various species of puffball fungi, including those in the genus Calvatia and Lycoperdon.[1] Its unique chemical structure is the basis for its broad spectrum of biological activities, which have been the subject of numerous studies. The potential of this compound as an antiviral, antibacterial, and antitumor agent makes it a compelling candidate for drug development.[1] Understanding its biosynthesis is paramount for several reasons:

-

Optimization of Production: Elucidating the biosynthetic pathway can enable the optimization of culture conditions to enhance the yield of this compound from its natural producers.

-

Heterologous Expression: Identifying the genes and enzymes involved in the pathway is the first step towards the heterologous expression of the pathway in more tractable microbial hosts for industrial-scale production.

-

Bioengineering of Novel Analogs: A thorough understanding of the biosynthetic machinery can facilitate the bioengineering of the pathway to produce novel analogs of this compound with improved therapeutic properties.

This guide provides a foundational roadmap for researchers embarking on the exciting journey of deciphering the this compound biosynthetic pathway.

A Proposed Biosynthetic Pathway for this compound

Based on the biosynthesis of structurally similar aromatic compounds, such as p-hydroxyphenylglycine and p-aminophenylalanine, we propose a biosynthetic pathway for this compound originating from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids in plants and microorganisms.[2] The proposed pathway initiates with the key intermediate, chorismate .

The proposed pathway can be conceptually divided into three main stages:

-

Stage 1: Formation of the p-aminophenylalanine (pAF) backbone.

-

Stage 2: Hydroxylation and oxidation of the side chain.

-

Stage 3: Formation of the characteristic azoxyformonitrile moiety.

The following diagram illustrates the proposed biosynthetic route:

Caption: Proposed biosynthetic pathway of this compound.

Detailed Elucidation of the Proposed Pathway

Stage 1: Synthesis of the p-Aminophenylalanine (pAF) Backbone

The initial steps of the proposed pathway are hypothesized to follow the established route for the biosynthesis of p-aminophenylalanine (pAF), a non-proteinogenic amino acid.[3] This pathway has been characterized in various microorganisms.

-

Step 1: Chorismate to 4-amino-4-deoxychorismate: The pathway initiates with the conversion of chorismate, a key branch-point metabolite of the shikimate pathway, to 4-amino-4-deoxychorismate. This reaction is catalyzed by 4-amino-4-deoxychorismate synthase (papA) , which transfers an amino group from glutamine to chorismate.[3]

-

Step 2: 4-amino-4-deoxychorismate to p-aminoprephenate: The intermediate 4-amino-4-deoxychorismate is then rearranged to p-aminoprephenate by chorismate mutase (papB) .[3]

-

Step 3: p-aminoprephenate to p-aminophenylpyruvate: The subsequent step involves the oxidative decarboxylation of p-aminoprephenate to yield p-aminophenylpyruvate, a reaction catalyzed by prephenate dehydrogenase (papC) .[3]

-

Step 4: p-aminophenylpyruvate to p-aminophenylalanine: The final step in the formation of the pAF backbone is the transamination of p-aminophenylpyruvate to p-aminophenylalanine. This reaction is catalyzed by an aminotransferase , which utilizes an amino donor such as glutamate.

Stage 2: Modification of the pAF Side Chain

This stage involves the modification of the alanine side chain of pAF to a glyoxylate moiety, drawing parallels to the biosynthesis of p-hydroxyphenylglycine.[4]

-

Step 5: p-aminophenylalanine to p-amino-mandelate: We propose that p-aminophenylalanine is first converted to p-amino-mandelate. This reaction is likely catalyzed by a hydroxymandelate synthase (HMAS)-like enzyme . In the biosynthesis of p-hydroxyphenylglycine, HMAS catalyzes the conversion of 4-hydroxyphenylpyruvate to (S)-p-hydroxymandelate.[5][6] We hypothesize a similar enzymatic activity that can act on p-aminophenylalanine.

-

Step 6: p-amino-mandelate to p-amino-phenylglyoxylate: The p-amino-mandelate is then oxidized to p-amino-phenylglyoxylate. This step is likely catalyzed by a mandelate oxidase (MO)-like enzyme . In related pathways, p-hydroxymandelate oxidase catalyzes the conversion of p-hydroxymandelate to p-hydroxyphenylglyoxylate.[7][8]

Stage 3: Formation of the Azoxyformonitrile Moiety

This final stage is the most speculative part of the proposed pathway and involves a series of enzymatic reactions to form the unique azoxyformonitrile group of this compound.

-

Step 7: N-oxygenation of p-amino-phenylglyoxylate: The amino group of p-amino-phenylglyoxylate is likely oxidized to a nitroso group by an N-oxygenase .

-

Step 8: Dehydration: A subsequent dehydration reaction could lead to the formation of a diazo intermediate. This step would likely be catalyzed by a dehydratase .

-

Step 9: Nitrile formation and Decarboxylation: The final steps are proposed to involve the formation of the nitrile group and decarboxylation, potentially catalyzed by a nitrilase or a decarboxylase, to yield this compound.

Experimental Protocols for Pathway Validation

The validation of this proposed pathway requires a multi-faceted experimental approach. The following protocols provide a robust framework for researchers to systematically investigate each step.

Experimental Workflow Overview

Caption: Experimental workflow for validating the proposed pathway.

Detailed Step-by-Step Methodologies

Protocol 1: Identification of the this compound Biosynthetic Gene Cluster

-

Genomic DNA Extraction:

-

Culture Calvatia sp. in a suitable liquid medium until sufficient mycelial mass is obtained.

-

Harvest mycelia by filtration and freeze-dry.

-

Grind the lyophilized mycelia to a fine powder in liquid nitrogen.

-

Extract high-molecular-weight genomic DNA using a commercially available fungal DNA extraction kit, following the manufacturer's protocol.

-

-

Genome Sequencing and Assembly:

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality genome assembly.

-

Assemble the genome using appropriate bioinformatics tools (e.g., Canu for long reads, SPAdes for short reads, and a hybrid assembler like Unicycler).

-

-

Transcriptome Analysis:

-

Culture Calvatia sp. under conditions that induce this compound production and a control condition with no or low production.

-

Extract total RNA from mycelia at different time points.

-

Perform RNA sequencing (RNA-Seq) to identify genes that are differentially expressed under this compound-producing conditions.

-

-

Bioinformatic Analysis to Identify the Gene Cluster:

-

Use bioinformatics tools (e.g., antiSMASH) to predict secondary metabolite biosynthetic gene clusters within the assembled genome.

-

Correlate the predicted gene clusters with the differentially expressed genes from the RNA-Seq data.

-

Search for homologs of the proposed enzymes (e.g., aminodeoxychorismate synthase, mandelate oxidase) within the candidate gene clusters.

-

Protocol 2: Heterologous Expression and Enzyme Assays

-

Gene Cloning and Expression Vector Construction:

-

Amplify the candidate genes from the genomic DNA of Calvatia sp. using PCR with high-fidelity polymerase.

-

Clone the amplified genes into a suitable expression vector (e.g., pET vector for E. coli or a yeast expression vector).

-

-

Heterologous Protein Expression and Purification:

-

Transform the expression vectors into a suitable host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and optimize expression conditions (temperature, time).

-

Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays:

-

Design specific assays for each enzyme based on the proposed reaction. For example, for the proposed HMAS-like enzyme:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (p-aminophenylalanine), and necessary cofactors.

-

Incubate the reaction at an optimal temperature and time.

-

Quench the reaction and analyze the formation of the product (p-amino-mandelate) using HPLC or LC-MS.

-

-

Protocol 3: In Vivo Validation using Isotopic Labeling

-

Precursor Feeding:

-

Culture Calvatia sp. in a defined medium.

-

Supplement the medium with a stable isotope-labeled precursor, such as ¹³C-labeled shikimic acid or ¹⁵N-labeled glutamine.

-

-

Metabolite Extraction:

-

Harvest the mycelia and extract the metabolites using a suitable solvent system (e.g., methanol/water).

-

-

LC-MS Analysis:

-

Analyze the crude extract using high-resolution LC-MS to detect the incorporation of the isotopic label into this compound and its proposed intermediates.

-

The mass shift corresponding to the number of incorporated labeled atoms will confirm the precursor-product relationship.

-

Quantitative Data Summary

While quantitative data for the this compound biosynthetic pathway is not yet available, the following table provides a template for summarizing key enzymatic parameters once they are determined through the experimental protocols described above.

| Enzyme (Proposed) | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | Source Organism |

| Aminodeoxychorismate Synthase (papA) | Chorismate, Glutamine | 4-amino-4-deoxychorismate | TBD | TBD | Calvatia sp. |

| Chorismate Mutase (papB) | 4-amino-4-deoxychorismate | p-aminoprephenate | TBD | TBD | Calvatia sp. |

| Prephenate Dehydrogenase (papC) | p-aminoprephenate | p-aminophenylpyruvate | TBD | TBD | Calvatia sp. |

| Aminotransferase | p-aminophenylpyruvate | p-aminophenylalanine | TBD | TBD | Calvatia sp. |

| HMAS-like Enzyme | p-aminophenylalanine | p-amino-mandelate | TBD | TBD | Calvatia sp. |

| MO-like Enzyme | p-amino-mandelate | p-amino-phenylglyoxylate | TBD | TBD | Calvatia sp. |

| N-oxygenase | p-amino-phenylglyoxylate | N-hydroxy-p-aminophenylglyoxylate | TBD | TBD | Calvatia sp. |

TBD: To Be Determined

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its complete elucidation. The experimental framework outlined in this guide offers a systematic approach to identifying the relevant genes and characterizing the enzymes involved. Successful validation of this pathway will not only be a significant contribution to our understanding of fungal secondary metabolism but will also unlock the potential for the biotechnological production of this compound and its derivatives for therapeutic applications.

Future research should focus on:

-

Structural Biology: Solving the crystal structures of the key enzymes in the pathway to understand their catalytic mechanisms in detail.

-

Metabolic Engineering: Using the knowledge of the pathway to engineer microbial hosts for high-level production of this compound.

-

Combinatorial Biosynthesis: Exploring the substrate flexibility of the pathway enzymes to generate novel analogs of this compound with enhanced biological activities.

References

-

4-Hydroxymandelic acid - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US4337355A - Process for preparing 4-hydroxyphenylacetic acid.

- Google Patents. (n.d.). CN102816076B - Synthetic method of p-hydroxyphenylglycine.

-

Chemistry LibreTexts. (2024, September 22). 29.4: Biosynthesis of Fatty Acids. Retrieved January 26, 2026, from [Link]

-

The Science Notes. (2023, July 1). Biosynthetic Pathways for 4-Hydroxybenzoate. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Genes and Enzymes Involved in Caffeic Acid Biosynthesis in the Actinomycete Saccharothrix espanaensis. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The genus Calvatia ('Gasteromycetes', Lycoperdaceae): A review of its ethnomycology and biotechnological potential. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Improved conversion of (S)‐4‐hydroxymandelic acid to 4‐hydroxyphenyl glyoxylic acid using an engineered hydroxymandelate oxidase variant. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, September 12). p-Aminophenylalanine Involved in the Biosynthesis of Antitumor Dnacin B1 for Quinone Moiety Formation. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2022, March 4). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The biosynthesis pathway of caffeic acid, chlorogenic acid, rosmarinic acid and lithospermic acid B. Retrieved January 26, 2026, from [Link]

-

PubMed. (2017, November 11). Exploring genes involved in benzoic acid biosynthesis in the Populus davidiana transcriptome and their transcriptional activity upon methyl jasmonate treatment. Retrieved January 26, 2026, from [Link]

-

Western Oregon University. (n.d.). Chapter 7: Catalytic Mechanisms of Enzymes. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Biosynthesis and site-specific incorporation of p -aminophenylalanine (pAF) in E. coli. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Lycoperdon perlatum. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics**Supported in part by NIH grant GM 49338. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US4350826A - Process for preparing p-hydroxy phenylglycine.

-

MDPI. (n.d.). Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (2023, June 14). Exploring alternative pathways for the in vitro establishment of the HOPAC cycle for synthetic CO2 fixation. Retrieved January 26, 2026, from [Link]

-

Semantic Scholar. (n.d.). AN INSIGHT INTO IN VITRO BIOACTIVITY OF WILD-GROWING PUFFBALL SPECIES LYCOPERDON PERLATUM PERS 1796. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylalanine. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of DL‐2‐(p‐hydroxyphenyl)glycine by the ammonolysis of p‐hydroxymandelic acid obtained by the condensation of phenol with glyoxylic acid. Retrieved January 26, 2026, from [Link]

-

The Ban Lab. (n.d.). Fatty Acid Synthases. Retrieved January 26, 2026, from [Link]

-

Wiley Online Library. (n.d.). Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (n.d.). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Retrieved January 26, 2026, from [Link]

-

Frontiers. (2023, September 28). A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia'. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved January 26, 2026, from [Link]

-

YouTube. (2023, September 21). Metabolism and Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) [Metabolism 17 of 21]. Retrieved January 26, 2026, from [Link]

-

AOCS. (n.d.). Biosynthesis of Fatty Acids. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Mercury Bio-Concentration by Puffballs (Lycoperdon perlatum) and Evaluation of Dietary Intake Risks. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Mechanisms of acetohydroxyacid synthases. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). An insight into in vitro bioactivity of wild-growing puffball species Lycoperdon perlatum (Pers) 1796. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. Retrieved January 26, 2026, from [Link]

-

Wiley Online Library. (n.d.). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Acid-base chemical mechanism of homocitrate synthase from Saccharomyces cerevisiae. Retrieved January 26, 2026, from [Link]

-

Frontiers. (n.d.). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Retrieved January 26, 2026, from [Link]

-

M-CSA. (n.d.). Citrate (Si)-synthase. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Calvatic Acid

Introduction: Unveiling Calvatic Acid

This compound, a novel antibiotic, is a secondary metabolite produced by the puffball mushroom Calvatia craniiformis and Calvatia lilacina.[1][2] First identified in 1975 by H. Umezawa and colleagues, this compound has garnered interest for its diverse biological activities, including antibacterial, antifungal, and antitumor properties.[3] Chemically, this compound is a benzoic acid derivative featuring a unique azoxycyanide functional group, which is believed to be crucial for its bioactivity.[4] This guide provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed protocols for its investigation, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized by the presence of both a carboxylic acid group and an azoxy function on a benzene ring.[5] This structure confers upon it specific chemical properties that are likely linked to its biological effects.

| Property | Value | Reference |

| Molecular Formula | C₈H₅N₃O₃ | [4] |

| Molecular Weight | 191.14 g/mol | [4] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in some organic solvents | - |

Core Biological Activities of this compound

This compound exhibits a promising spectrum of biological activities, positioning it as a compound of interest for further therapeutic development.

Antimicrobial and Antifungal Activity

This compound has demonstrated notable activity against a range of pathogenic microorganisms.

Antibacterial Activity: It is effective against both Gram-positive and Gram-negative bacteria, with reported inhibitory concentrations in the range of 3-6 µg/mL.[4] It has also shown specific activity against the microaerophilic bacterium Helicobacter pylori, a major cause of gastric pathologies.[4]

Antifungal Activity: The antifungal properties of this compound are particularly noteworthy, especially against azole-resistant strains of Candida. The cyano functional group is thought to be essential for this activity.[4]

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Candida krusei | 0.25 µg/mL | [4] |

| Candida glabrata | 0.5 µg/mL | [4] |

Antitumor Activity

Initial studies revealed that this compound possesses antitumor properties. It has been shown to be active against cultured Yoshida sarcoma cells and has demonstrated carcinostatic activity against hepatoma and K562 leukemia cells.[4] Furthermore, extracts from Calvatia craniiformis, which contain this compound, have been shown to inhibit tumor growth and induce apoptosis in murine hepatocellular carcinoma cells.[2]

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the existing evidence strongly supports its potential as an anticancer agent.

Mechanisms of Action: How this compound Works

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation, but several key pathways have been proposed.

Antimicrobial and Antifungal Mechanism

The exact mechanism of its antimicrobial and antifungal action is not fully elucidated. However, the presence of the azoxycyanide group is believed to play a critical role. This functional group may interfere with essential cellular processes in microorganisms, leading to growth inhibition.

Antitumor Mechanism of Action

The antitumor effects of this compound and its analogues appear to be multifactorial.

Induction of Apoptosis: Extracts of Calvatia craniiformis containing this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated, at least in part, through the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[2]

Anti-microtubular Properties: Interestingly, two analogues of this compound have been reported to possess anti-microtubular properties.[4] Microtubules are essential components of the cytoskeleton and are crucial for cell division. Disruption of microtubule dynamics is a well-established mechanism for many successful anticancer drugs. This suggests that this compound may exert its antitumor effects by interfering with mitosis in cancer cells.

Caption: Proposed antitumor mechanisms of this compound.

Experimental Protocols for a Self-Validating System

To facilitate further research into the biological activities of this compound, detailed protocols for key in vitro assays are provided below. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[6]

Workflow for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of pure this compound.

-

Dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate at the optimal temperature for the bacterium until the culture reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).

-

-

Broth Microdilution Assay:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

-

Incubation and MIC Determination:

-

Cover the plate and incubate at the appropriate temperature for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Determination of Cytotoxicity (IC50) using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Workflow for MTT Assay

Caption: Workflow for determining IC50 using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate media.

-

Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight to allow the cells to attach.

-

-

Treatment with this compound:

-

Prepare a series of dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the cells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate for 10 minutes to ensure complete dissolution.[7]

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

-

Future Perspectives and Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its broad-spectrum antimicrobial and promising antitumor activities, coupled with a potentially novel mechanism of action involving microtubule disruption, warrant more in-depth studies.

Key areas for future research include:

-

Comprehensive Screening: Evaluating the antimicrobial and antifungal activity of this compound against a wider panel of clinically relevant pathogens, including multidrug-resistant strains.

-

Antitumor Efficacy: Determining the IC50 values of this compound against a diverse range of cancer cell lines and exploring its efficacy in in vivo tumor models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound to better understand its antimicrobial and antitumor effects. This could involve studies on its interaction with microbial enzymes or its effects on the dynamics of microtubule polymerization in cancer cells.

-

Biosynthesis and Analogue Synthesis: Investigating the biosynthetic pathway of this compound to enable its large-scale production and the synthesis of novel, more potent analogues.

References

-

Activity of this compound and its analogs against Helicobacter pylori. (2026). ResearchGate. Retrieved from [Link]

-

Umezawa, H., Takeuchi, T., Iinuma, H., Ito, M., & Ishizuka, M. (1975). A new antibiotic, this compound. The Journal of Antibiotics, 28(1), 87–90. Retrieved from [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH Asia. Retrieved from [Link]

-

Miglietta, A., Chiarpotto, E., Olivero, A., Gadoni, E., & Gabriel, L. (1987). Some biological effects of this compound and its analog on isolated hepatocytes. Research Communications in Chemical Pathology and Pharmacology, 56(2), 265–272. Retrieved from [Link]

-

Al-Ghamdi, S. A., Al-Kahtani, M. A., & Al-Taee, H. A. (2020). Immunomodulatory, Apoptosis Induction and Antitumor Activities of Aqueous and Methanolic Extract of Calvatia Craniiformis in Mice Transfected with Murine Hepatocellular Carcinoma Cells. Iranian journal of pharmaceutical research : IJPR, 19(3), 336–348. Retrieved from [Link]

-

Use of Calvatia gigantea to Treat Pack Animals in Nepal. (n.d.). Harvard University Herbaria. Retrieved from [Link]

-

Coetzee, J. C., & van Wyk, A. E. (2009). The genus Calvatia ('Gasteromycetes', Lycoperdaceae): A review of its ethnomycology and biotechnological potential. African Journal of Biotechnology, 8(22). Retrieved from [Link]

-

Medicinal Potential of the Giant Puffball Mushroom Calvatia gigantea (Agaricomycetes): A Review. (2026). ResearchGate. Retrieved from [Link]

-

The discovered Calvatia craniiformis forms; A) C. craniiformis in the grove; B) Cross-section of C. craniiformis in laboratory. (n.d.). ResearchGate. Retrieved from [Link]

-

MTT assay to determine the IC50 value of the different drugs and... (n.d.). ResearchGate. Retrieved from [Link]

-

The biosynthesis pathway of caffeic acid, chlorogenic acid, rosmarinic... (n.d.). ResearchGate. Retrieved from [Link]

-

Lee, J. W., Park, J., Kim, K. H., Choi, J. H., & Lee, K. T. (2020). Cumulative Effects of Constituents from the Mushroom Calvatia nipponica on the Contractility of Penile Corpus Cavernosum Smooth Muscle. Molecules (Basel, Switzerland), 25(5), 1121. Retrieved from [Link]

Sources

- 1. fungimag.com [fungimag.com]

- 2. Immunomodulatory, Apoptosis Induction and Antitumor Activities of Aqueous and Methanolic Extract of Calvatia Craniiformis in Mice Transfected with Murine Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Some biological effects of this compound and its analog on isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. creative-bioarray.com [creative-bioarray.com]

The Antimicrobial Spectrum of Calvatic Acid: A Technical Guide for Drug Discovery and Development

Abstract

Calvatic acid, a naturally occurring azoxy compound isolated from fungi of the Calvatia genus, has demonstrated significant antimicrobial properties. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of this compound, collating available data on its activity against various microorganisms. We delve into its putative mechanism of action by drawing parallels with structurally related compounds and outline detailed, field-proven experimental protocols for the systematic evaluation of its antimicrobial efficacy. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents. By synthesizing current knowledge and providing a clear experimental framework, we aim to accelerate the investigation and potential clinical development of this compound and its derivatives.

Introduction: The Emergence of this compound as a Bioactive Metabolite

Natural products remain a cornerstone of antimicrobial drug discovery, offering a rich diversity of chemical scaffolds with potent biological activities. Fungi, in particular, have historically been a prolific source of antibiotics. This compound, a metabolite produced by giant puffball mushrooms of the genus Calvatia, such as Calvatia gigantea, Calvatia craniformis, and Calvatia lilacina, is one such compound of interest.[1] Structurally, it is characterized by a p-carboxyphenylazooxycyanide framework, placing it in the intriguing class of azoxy compounds.

First identified as an antibiotic, this compound has been shown to possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] Beyond its antibacterial properties, it has also been reported to exhibit activity against the microaerophilic bacterium Helicobacter pylori, a pathogen implicated in various gastric diseases.[2] Furthermore, preliminary studies have alluded to its potential as an antifungal agent, although this aspect of its bioactivity is less well-characterized.

This guide aims to consolidate the existing knowledge on the antimicrobial spectrum of this compound, provide a speculative yet scientifically grounded hypothesis on its mechanism of action, and offer detailed protocols for its further investigation.

The Antimicrobial Spectrum of this compound: A Quantitative Overview

The efficacy of an antimicrobial agent is fundamentally defined by its spectrum of activity and its potency against susceptible organisms. For this compound, the available data, though limited, indicates a promisingly broad range of action.

Antibacterial Activity

Early reports have established that this compound is active against both Gram-positive and Gram-negative bacteria at concentrations ranging from 3-6 µg/mL.[2] This potent activity against a wide array of bacteria underscores its potential as a broad-spectrum antibacterial agent. While specific minimum inhibitory concentration (MIC) values against a comprehensive panel of bacteria are not extensively documented in publicly available literature, the initial findings warrant a more systematic investigation.

To provide a framework for such an investigation and to contextualize the potential of this compound, the following table summarizes the known activity of this compound alongside typical MIC ranges for other natural antimicrobial acids against key pathogenic bacteria.

Table 1: Antibacterial Spectrum of this compound and Comparative Natural Acids

| Microorganism | Gram Stain | This compound MIC (µg/mL) | Caffeic Acid MIC (µg/mL) | Ellagic Acid MBC (mg/mL) |

| Staphylococcus aureus | Positive | 3-6 (inferred) | 256 - 1024[3][4] | 1-2[5] |

| Bacillus subtilis | Positive | 3-6 (inferred) | Not widely reported | Not widely reported |

| Escherichia coli | Negative | 3-6 (inferred) | Not widely reported | 1-2[5] |

| Pseudomonas aeruginosa | Negative | 3-6 (inferred) | Not widely reported | 1-1.5[5] |

| Helicobacter pylori | Negative | Reported activity, specific MIC not available[2] | Not widely reported | Not widely reported |

Note: The MIC range for this compound is inferred from a general statement of its activity against Gram-positive and Gram-negative bacteria.[2] Specific MIC values for individual species are a critical data gap that requires further research.

Antifungal Activity

The antifungal spectrum of this compound is an area that remains largely unexplored. While some sources suggest antifungal properties, specific data, including MIC values against pathogenic fungi, are scarce. The investigation of its efficacy against clinically relevant yeasts and molds is a crucial next step in defining its full antimicrobial potential.

Table 2: Putative Antifungal Spectrum of this compound and Comparative Natural Acids

| Microorganism | Type | This compound MIC (µg/mL) | Ellagic Acid MIC (µg/mL) | Caffeic Acid Derivatives MIC (µg/mL) |

| Candida albicans | Yeast | To be determined | 250 - 2000 | 512 |

| Aspergillus niger | Mold | To be determined | Not widely reported | Not widely reported |

Putative Mechanism of Action: Insights from Structural Analogs

A definitive understanding of the molecular mechanism by which this compound exerts its antimicrobial effects is yet to be elucidated. However, by examining the mechanisms of structurally related compounds, we can formulate a compelling hypothesis to guide future investigations.

This compound's structure features an azoxy group, a functional group present in other bioactive compounds. For instance, azoxystrobin, a widely used agricultural fungicide, acts by inhibiting mitochondrial respiration.[3] It specifically targets the cytochrome bc1 complex, disrupting the electron transport chain and thereby depleting the fungal cell of its energy supply in the form of ATP.[3] It is plausible that this compound shares a similar mechanism, targeting cellular respiration in both bacteria and fungi.

Another potential mechanism relates to the azo moiety. Some azo dyes are believed to exert their toxic effects through the catalytic production of reactive oxygen species (ROS). This oxidative stress can lead to widespread damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in cell death.

Furthermore, many organic acids with antimicrobial properties act by disrupting the integrity of the cell membrane. This can lead to increased permeability, leakage of intracellular contents, and dissipation of the proton motive force, which is essential for various cellular processes.

A multi-pronged approach investigating these potential mechanisms will be critical to fully understanding how this compound functions at the molecular level.

Caption: Putative mechanisms of action for this compound.

Experimental Protocols for Determining the Antimicrobial Spectrum of this compound

To rigorously define the antimicrobial spectrum of this compound, a series of standardized in vitro assays are required. The following protocols are based on established methodologies and are designed to provide reproducible and quantitative data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Step-by-Step Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a known amount of purified this compound.

-

Dissolve in a suitable solvent (e.g., dimethyl sulfoxide [DMSO]) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

-

Preparation of Microorganism Inoculum:

-

From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate at the optimal temperature and conditions for the microorganism until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. For yeast, the standard is typically 1-5 x 10⁶ CFU/mL.

-

Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Broth Microdilution Assay:

-

In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

-

Add 100 µL of the diluted microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.

-

Include a growth control (broth and inoculum, no this compound) and a sterility control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism for 16-20 hours for bacteria or 24-48 hours for fungi.

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Optionally, a growth indicator dye such as resazurin can be added to aid in the visualization of microbial viability.

-

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This is determined as a follow-up to the MIC assay.

Step-by-Step Protocol:

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

-

-

Subculturing:

-

Spot-inoculate the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Reading and Interpretation of Results:

-

The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined by identifying the lowest concentration at which no colonies grow on the subculture plate.

-

Conclusion and Future Directions

This compound presents a compelling profile as a broad-spectrum antimicrobial agent. Its activity against both Gram-positive and Gram-negative bacteria at low microgram-per-milliliter concentrations warrants a more in-depth and systematic evaluation of its antimicrobial spectrum. The current body of knowledge, while promising, is punctuated by significant gaps, particularly concerning its antifungal activity and the specific range of susceptible bacterial species.

Future research should prioritize the determination of MIC and MBC/MFC values against a comprehensive panel of clinically relevant and drug-resistant microorganisms. Elucidating its precise mechanism of action will be crucial for its development as a therapeutic agent and for understanding potential resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for undertaking these essential investigations. The exploration of this compound and its derivatives represents a promising avenue in the ongoing search for novel antimicrobial therapies to combat the growing threat of infectious diseases.

References

-

Dembitsky, V. M. (2017). Activity of this compound and its analogs against Helicobacter pylori. ResearchGate. [Link]

-

Al-Janabi, A. A. H. (2019). Evaluation of antimicrobial activity of ellagic acid on Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. ResearchGate. [Link]

-

Shukla, R., et al. (2020). Giant Puffball (Calvatia gigantea). ResearchGate. [Link]

-

Yilmaz, N., et al. (2016). Bioactive Compounds, Chemical Composition, and Medicinal Value of the Giant Puffball, Calvatia gigantea (Higher Basidiomycetes), from Turkey. PubMed. [Link]

-

Coşkun, F., & Akata, I. (2023). Molecular Profiling, Characterization and Antimicrobial Efficacy of Silver Nanoparticles Synthesized from Calvatia gigantea and Mycena leaiana Against Multidrug-Resistant Pathogens. PubMed Central. [Link]

-

Rai, M., & Tidke, G. (2015). Use of Calvatia gigantea to Treat Pack Animals in Nepal. Fungi. [Link]

-

Wikipedia. (n.d.). Azoxystrobin. Wikipedia. [Link]

-

Cappelli, A., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]

-

Patel, S. S., & Palmer, K. L. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. PubMed Central. [Link]

-

Shomu's Biology. (2022, April 16). Azithromycin | Uses, side effects, mechanism of action [Video]. YouTube. [Link]

-

Fan, X., & Wu, X. (2022). Sustainable bio-based antimicrobials derived from fatty acids: Synthesis, safety, and efficacy. Food Science & Nutrition. [Link]

-

Stanković, M., et al. (2017). Design, synthesis and antimicrobial activity of usnic acid derivatives. PubMed Central. [Link]

-

Ali, S. W., et al. (2018). Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14. PubMed Central. [Link]

-

El-Sayed, N. S., et al. (2023). Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. MDPI. [Link]

-

Cappelli, A., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]

-

de Farias, M. O., et al. (2021). Ellagic Acid Potentiates the Inhibitory Effects of Fluconazole Against Candida albicans. MDPI. [Link]

-

Kłapeć, M., & Banaś, J. (2018). Antimicrobial Potential of Caffeic Acid against Staphylococcus aureus Clinical Strains. Hindawi. [Link]

-

Karpiński, T. M., et al. (2025). Activity of Antiseptics Against Pseudomonas aeruginosa and Its Adaptation Potential. MDPI. [Link]

-

Majumder, S. (2022). Antimicrobial activity and the Minimal Inhibitory Concentration (MIC)? ResearchGate. [Link]

-

Thomas, E. L., & Aune, T. M. (1978). Lactoperoxidase, peroxide, thiocyanate antimicrobial system: correlation of sulfhydryl oxidation with antimicrobial action. PubMed. [Link]

-

Wang, Y., et al. (2024). Evaluation of the mechanistic basis for the antibacterial activity of ursolic acid against Staphylococcus aureus. Frontiers in Microbiology. [Link]

-

de Sousa, D. P., et al. (2016). Antifungal Activity of Ester Derivatives from Caffeic Acid against Candida Species. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Biondi, I., et al. (2023). Fighting Pseudomonas aeruginosa Infections: Antibacterial and Antibiofilm Activity of D-Q53 CecB, a Synthetic Analog of a Silkworm Natural Cecropin B Variant. MDPI. [Link]

-

Das, P., et al. (2014). A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1. PubMed Central. [Link]

-

Li, Y., et al. (2021). Pharmacological Applications and Action Mechanisms of Phytochemicals as Alternatives to Antibiotics in Pig Production. Frontiers in Veterinary Science. [Link]

-

de Farias, M. O., et al. (2021). Antifungal Activity of the Phenolic Compounds Ellagic Acid (EA) and Caffeic Acid Phenethyl Ester (CAPE) against Drug-Resistant Candida auris. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Early Research of Calvatic Acid as an Antibiotic

Introduction: Unearthing a Novel Antibiotic from the Fungal Kingdom

In the continuous search for novel antimicrobial agents, natural products have historically served as a rich and indispensable source of chemical diversity and biological activity. The mid-20th century, often termed the "golden age" of antibiotic discovery, was characterized by the systematic screening of microorganisms for therapeutic compounds. It was within this scientific paradigm that Calvatic acid, a unique metabolite from the giant puffball mushroom, emerged. First reported in 1975 by Umezawa and colleagues, this compound presented a novel chemical scaffold with significant antibacterial and antineoplastic properties.

This guide provides a technical deep-dive into the foundational research on this compound. We will deconstruct the early methodologies for its isolation, characterize its antimicrobial profile, explore its proposed mechanism of action based on its unique structure, and discuss its biosynthetic origins. This document is intended for researchers in drug discovery and natural products chemistry, offering not just a historical account, but a framework for understanding the scientific rationale behind the early investigation of this fascinating molecule.

Discovery, Isolation, and Purification

The discovery of this compound is a classic example of natural product screening. Its journey from a fungal culture to a purified crystalline compound hinged on a systematic application of extraction and chromatography principles.

Source Organism and Fermentation

This compound was first isolated from the fermentation broth of the puffball mushroom Calvatia craniformis and is also known to be produced by Calvatia lilacina. The rationale for screening Basidiomycetes like Calvatia stems from their known ecological role in competing with other microorganisms, a process often mediated by the production of secondary metabolites with antibiotic properties.

Expert Insight: The choice of submerged fermentation is critical for industrial-scale production. This method allows for greater control over environmental parameters (pH, temperature, aeration, nutrition) compared to solid-state fermentation, leading to more consistent and higher yields of the target metabolite. An industrial fermentation protocol would typically involve inoculating a sterilized, nutrient-rich liquid medium (e.g., glucose-yeast extract) with mycelial fragments and incubating with agitation to ensure proper aeration and nutrient distribution.

Extraction and Purification Protocol: A Representative Methodology

While the original 1975 paper provides the basis for discovery, the following protocol represents a standard, robust methodology for isolating acidic metabolites like this compound from a fungal fermentation broth. This self-validating workflow ensures the progressive enrichment and purification of the target compound.

Step 1: Broth Filtration and Acidification

-

Separate the fungal mycelium from the culture broth via vacuum filtration. The active compound is extracellular.

-

Adjust the pH of the clarified broth to an acidic range (e.g., pH 3.0-4.0) using a strong acid like HCl.

-

Causality: this compound possesses a carboxylic acid group. Lowering the pH below its pKa protonates this group, neutralizing its charge and significantly increasing its hydrophobicity. This "traps" the molecule in a less polar state, making it amenable to extraction with an organic solvent.

-

Step 2: Solvent-Solvent Extraction

-

Transfer the acidified broth to a separation funnel.

-

Perform a liquid-liquid extraction using an immiscible organic solvent of intermediate polarity, such as ethyl acetate. Repeat the extraction 3-4 times.

-

Causality: Ethyl acetate is an ideal choice. It is polar enough to partition the moderately polar this compound from the aqueous phase but non-polar enough to leave behind highly polar impurities like sugars and salts. Its volatility also simplifies removal in the subsequent step. This compound is known to be slightly soluble in ethyl acetate.

-

Step 3: Concentration and Crude Extract Preparation

-

Pool the organic (ethyl acetate) fractions.

-

Dry the pooled extract over anhydrous sodium sulfate to remove residual water.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to yield a crude solid or oily residue.

Step 4: Chromatographic Purification

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., methanol/chloroform mixture) and load it onto a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Causality: This is a normal-phase separation. The polar silica stationary phase retains polar molecules. By gradually increasing the solvent polarity, compounds are eluted in order of increasing polarity. This step is crucial for separating this compound from other less-polar or more-polar metabolites.

-

-

Crystallization: Combine the pure fractions, concentrate them, and induce crystallization from a suitable solvent system (e.g., methanol-water) to obtain pure, crystalline this compound.

Workflow: Isolation and Purification of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Physicochemical Characteristics and Antimicrobial Profile

Early characterization focused on establishing the fundamental properties of the new molecule and defining the scope of its biological activity.

Structural and Physicochemical Data

This compound is a benzoic acid derivative distinguished by a rare azoxycyanide functional group. This moiety is critical to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₃ | |

| Molecular Weight | 191.14 g/mol | |

| IUPAC Name | (4-carboxyphenyl)-cyanoimino-oxidoazanium | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, alkaline aqueous solutions. Slightly soluble in ethyl acetate, chloroform. Insoluble in hexane. | |

| Stability | Stable in dry, acidic conditions (pH 4-6). Degrades under prolonged UV exposure or in alkaline solutions. |

In Vitro Antimicrobial Spectrum

Early studies revealed that this compound possesses a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria. This is a noteworthy characteristic, as many natural product antibiotics have a narrower range of action.

| Bacterial Type | Reported Minimum Inhibitory Concentration (MIC) | Source |

| Gram-positive bacteria | 3 - 6 µg/mL | |

| Gram-negative bacteria | 3 - 6 µg/mL | |

| Helicobacter pylori | Activity demonstrated (specific MIC not cited) |

Expert Insight: The ability to inhibit both Gram-positive and Gram-negative bacteria suggests a mechanism of action that targets a conserved cellular process or the ability to bypass the complex outer membrane of Gram-negative organisms. Its activity against the microaerophilic H. pylori further broadens its potential therapeutic relevance.

Antimicrobial Susceptibility Testing: Broth Microdilution Protocol

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a cornerstone experiment in early antibiotic research.

Step 1: Preparation of Inoculum

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

-

Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

Step 2: Preparation of Antibiotic Dilutions

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).

Step 3: Inoculation and Incubation

-

Add a defined volume of the diluted bacterial inoculum from Step 1 to each well of the microtiter plate containing the antibiotic dilutions. The final bacterial concentration should be ~5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria + MHB, no antibiotic) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

Step 4: Determination of MIC

-

Visually inspect the plate for turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Proposed Mechanism of Action

The unique azoxycyanide structure of this compound is its defining feature and the likely source of its bioactivity. While the precise mechanism was not fully elucidated in early studies, we can infer a probable mode of action based on its structure and data from analogous compounds.

The Azoxycyanide Pharmacophore

The cyanoazoxy group is considered the key pharmacophore responsible for the compound's antimicrobial and cytotoxic effects. This functional group is highly electrophilic, making it reactive towards biological nucleophiles such as the thiol groups in cysteine residues of enzymes or glutathione.

Hypothesis: Inhibition of Mitochondrial Respiration

Many natural and synthetic azoxy compounds function by disrupting cellular energy production. For example, the widely used fungicide Azoxystrobin acts by binding to the Quinone outside (Qo) site of the cytochrome bc₁ complex in the mitochondrial electron transport chain, thereby blocking ATP synthesis. It is highly probable that this compound shares this mechanism. By inhibiting bacterial respiration, the compound would halt the production of ATP, leading to a rapid cessation of cellular functions and ultimately cell death. This would explain its broad-spectrum bactericidal activity.

Ancillary Evidence: Interaction with Microtubules

Studies using isolated rat hepatocytes provided additional mechanistic clues. Treatment with this compound led to a decrease in the colchicine-binding activity of tubulin, suggesting an interaction with the microtubular system. While bacteria lack microtubules, this finding from a eukaryotic system was highly relevant to its observed anticancer properties and pointed to its ability to interfere with fundamental cellular structures.

Diagram: Proposed Mechanism of Action of this compound

Caption: Proposed mechanism involving inhibition of the electron transport chain.

Early In Vivo and Cytotoxicity Data

The initial publication by Umezawa et al. highlighted not only the antibacterial but also the antineoplastic potential of this compound. The MeSH terms associated with this 1975 paper indicate that the compound was tested in mice against Leukemia L1210 and Yoshida sarcoma, demonstrating in vivo efficacy in these cancer models. Further research confirmed its cytotoxic activity against cultured Yoshida sarcoma cells and its carcinostatic activity against hepatoma and K562 leukemia cells.

While specific in vivo antibacterial studies from this early period are not well-documented in the available literature, the potent in vitro MIC values of 3-6 µg/mL would certainly have justified such experiments. The concurrent discovery of its potent cytotoxicity likely steered its development focus towards oncology.

Biosynthetic Pathway: A Hypothesis

A complete, validated biosynthetic pathway for this compound is not available in the literature. However, based on its chemical structure, we can propose a logical biosynthetic origin rooted in primary metabolism.

The molecule consists of a p-substituted benzoic acid core and a unique N-N-O-CN functional group.

-

Benzoic Acid Core: The benzoic acid moiety is almost certainly derived from the shikimate pathway , a central metabolic route in fungi and plants for the synthesis of aromatic amino acids. A likely precursor is chorismate , which can be converted to p-aminobenzoic acid (PABA), a common fungal metabolite.

-

Azoxycyanide Formation: The formation of the azoxycyanide group is novel. It would require a series of enzymatic transformations starting from the amino group of a PABA-like precursor. This would involve N-oxidation, diazotization, and the introduction of a cyanide group, likely from a source like glycine or cyanide itself, through a yet-uncharacterized enzymatic cascade.

Expert Insight: The genes responsible for such a pathway would likely be co-located on the fungal chromosome in a Biosynthetic Gene Cluster (BGC) . Identifying this BGC through genome sequencing and subsequent gene knockout studies would be the definitive method to elucidate the complete biosynthetic pathway of this compound.

Diagram: Hypothetical Biosynthesis of this compound

Caption: A hypothetical pathway for the biosynthesis of this compound.

Conclusion and Future Directions

The early research on this compound successfully identified a potent, broad-spectrum antibiotic with a novel chemical structure from a fungal source. The work of Umezawa and his team laid the foundation, establishing its isolation, basic characteristics, and dual antibacterial/antineoplastic activities. The molecule's unique azoxycyanide pharmacophore suggests a mechanism involving the disruption of fundamental cellular processes, likely mitochondrial respiration, which explains its efficacy against a wide range of bacteria.

From the perspective of modern drug development, this compound remains a compelling scaffold. Key areas for future research would include:

-

Genomic Investigation: Identifying the biosynthetic gene cluster in Calvatia species to enable synthetic biology approaches for analog generation.

-

Mechanism Deconvolution: Definitive experimental validation of its molecular target (e.g., through binding assays with the cytochrome bc₁ complex).

-

Medicinal Chemistry: A systematic Structure-Activity Relationship (SAR) campaign to optimize the scaffold, potentially separating its antibacterial and cytotoxic effects to create more selective and less toxic derivatives.

The story of this compound is a powerful reminder of the untapped chemical innovation residing within the fungal kingdom, holding promise for the development of new classes of therapeutic agents.

References

-

Activity of this compound and its analogs against Helicobacter pylori. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Umezawa, H., Takeuchi, T., Iinuma, H., Ito, M., & Ishizuka, M. (1975). A new antibiotic, this compound. The Journal of Antibiotics, 28(1), 87-90. [Link]

-

Azoxystrobin. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Azobenzene as Antimicrobial Molecules. (2022). National Center for Biotechnology Information. [Link]

-

Cyclopiazonic acid: 50th anniversary of its discovery. (2018). ResearchGate. [Link]

-

Some biological effects of this compound and its analog on isolated hepatocytes. (1987). National Center for Biotechnology Information. [Link]

A Technical Guide to Interrogating the Antimitotic Potential of Calvatic Acid: A Putative Microtubule-Targeting Agent

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Executive Summary

Calvatic acid, a naturally occurring azoxy compound isolated from the puffball mushroom Calvatia craniiformis, has demonstrated compelling antitumor properties. Extracts from its source organism are known to induce apoptosis, suggesting a potent cytotoxic mechanism.[1] However, the precise molecular target and mechanism of action for this compound remain an area of active investigation. This guide posits a scientifically-grounded hypothesis: that this compound exerts its anticancer effects by disrupting microtubule assembly, a hallmark of a powerful class of antimitotic agents. We provide a comprehensive, technically-detailed framework for testing this hypothesis, moving from direct biochemical assays to cellular-level validation. This document is designed not as a static review, but as a practical and authoritative guide for researchers seeking to characterize novel compounds in the microtubule-targeting drug discovery pipeline.

Introduction to this compound

This compound, systematically named (4-carboxyphenyl)-azoxycyanide, is a metabolite produced by fungi of the Calvatia genus.[2] Its discovery and the observed bioactivity of extracts from C. craniiformis—specifically their ability to trigger apoptotic pathways in cancer models—have marked it as a compound of interest for oncological research.[1] The induction of apoptosis is a common downstream consequence of catastrophic cellular events, one of the most significant being the failure of mitosis.

The Microtubule Cytoskeleton: A Validated Target for Cancer Therapy

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers.[3] Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to numerous cellular processes, most critically the formation of the mitotic spindle during cell division.[4] This dynamic instability is essential for the proper segregation of chromosomes into daughter cells.

The critical role of microtubules in cell proliferation makes them an exceptional target for anticancer therapeutics.[5] Agents that interfere with microtubule dynamics, even subtly, can trigger a cell cycle checkpoint, leading to arrest in the G2/M phase and, ultimately, apoptosis.[5][6] These agents typically fall into two main classes:

-

Microtubule Destabilizing Agents: Such as colchicine and vinca alkaloids, which bind to tubulin dimers and inhibit their polymerization into microtubules.[7]

-

Microtubule Stabilizing Agents: Such as taxanes, which bind to assembled microtubules and prevent their disassembly.

Given that extracts of C. craniiformis demonstrate potent antitumor and apoptosis-inducing activity, we hypothesize that its active metabolite, this compound, functions as a microtubule destabilizing agent.[1] This guide outlines the essential, self-validating experimental protocols required to rigorously test this hypothesis.

A Framework for Mechanistic Elucidation

To definitively characterize this compound as a microtubule-targeting agent, a multi-pronged approach is necessary. The following experimental workflow provides a logical progression from direct biochemical interaction to the resulting cellular phenotypes.

Caption: Experimental workflow for characterizing this compound.

Core Mechanistic Test: In Vitro Tubulin Polymerization Assay

Expertise & Causality: This is the most critical assay as it directly measures the effect of this compound on the assembly of purified tubulin in a cell-free system. A positive result here provides the strongest evidence of direct interaction. The assay monitors microtubule formation by measuring the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.[8] The temperature shift to 37°C is the critical initiation step, as tubulin polymerization is a temperature-dependent, endothermic process.

Protocol:

-

Reagent Preparation:

-

Tubulin: Reconstitute lyophilized, >99% pure bovine brain tubulin in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL. Keep on ice.

-

GTP Stock: Prepare a 100 mM stock of GTP in ultrapure water and store at -80°C.

-

Polymerization Buffer: Prepare General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in Polymerization Buffer to achieve final assay concentrations (e.g., 1 µM to 100 µM).

-

Controls: Prepare a positive control (e.g., 20 µM Colchicine) and a negative vehicle control (DMSO equivalent to the highest this compound concentration).

-

-

Assay Execution (96-well format):

-

Pre-warm a UV-transparent 96-well plate and a spectrophotometer plate reader to 37°C.

-

On ice, add 10 µL of the this compound dilutions, positive control, or negative control to respective wells.

-

Add 90 µL of the 4 mg/mL tubulin solution (pre-mixed with GTP to 1mM final concentration) to each well.[9] The final tubulin concentration will be approximately 3.6 mg/mL.

-

Mix gently by pipetting. Avoid introducing bubbles.

-

-

Data Acquisition:

-

Immediately place the plate into the pre-warmed 37°C plate reader.

-

Measure the absorbance (Optical Density, OD) at 340 nm every 60 seconds for at least 60 minutes.[9]

-

Trustworthiness & Data Interpretation: A successful assay will show a robust sigmoidal polymerization curve for the negative (DMSO) control. The positive control (Colchicine) should completely ablate this curve.

-

Positive Result: this compound shows a dose-dependent decrease in the rate of polymerization (Vmax) and the final plateau of the absorbance curve. This indicates it is an inhibitor of tubulin assembly.

-

Negative Result: The polymerization curves for this compound are identical to the DMSO control. This suggests it does not directly inhibit tubulin polymerization under these conditions.

| Parameter | DMSO (Vehicle) | Colchicine (20 µM) | This compound (Expected) |

| Polymerization Vmax | High | None | Dose-dependent decrease |

| Max OD (Plateau) | High | Baseline | Dose-dependent decrease |

Cellular Phenotype 1: Immunofluorescence of Microtubule Integrity

Expertise & Causality: This assay visualizes the effect of the compound on the microtubule network within intact cells. While the in vitro assay shows a direct biochemical effect, this experiment confirms that the compound is cell-permeable and engages its target in a physiological context. Microtubule inhibitors cause the well-organized filamentous network to depolymerize into a diffuse cytoplasmic haze of tubulin.

Protocol:

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) on sterile glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

-

Treatment: Treat cells with this compound at various concentrations (determined by a preliminary cell viability assay, e.g., IC₅₀ and 5x IC₅₀) for a relevant time period (e.g., 18-24 hours). Include DMSO vehicle and positive (e.g., 1 µM Nocodazole) controls.

-

Fixation & Permeabilization:

-

Wash cells gently with pre-warmed PBS.

-

Fix the cells with ice-cold methanol for 10 minutes at -20°C. (Methanol fixation preserves microtubule structure well).

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against α-tubulin (e.g., DM1A clone) diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (e.g., DAPI) for 1 hour, protected from light.

-

Wash three times with PBS.

-

-

Mounting & Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium and visualize using a fluorescence microscope.

Cellular Phenotype 2: Cell Cycle Analysis

Expertise & Causality: Disruption of the mitotic spindle activates the spindle assembly checkpoint, preventing cells from exiting mitosis. This results in a characteristic accumulation of cells in the G2/M phase of the cell cycle.[10] Flow cytometry quantifies this arrest by measuring the DNA content of thousands of individual cells. Cells in G2 or mitosis have double the DNA content (4N) of cells in G1 (2N).

Protocol:

-

Treatment: Plate cells in 6-well plates. Treat with this compound, DMSO, and a positive control (e.g., Nocodazole) for 24 hours.

-

Harvesting: Harvest both adherent and floating cells (to include mitotic cells that have detached) and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Analysis: Analyze the samples on a flow cytometer. The resulting histogram will show distinct peaks for G1, S, and G2/M populations based on fluorescence intensity.

Caption: Workflow for cell cycle analysis by flow cytometry.

Summary and Path Forward